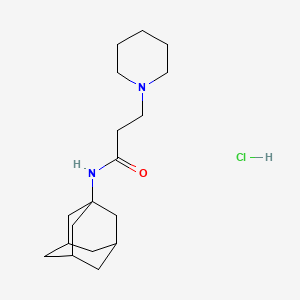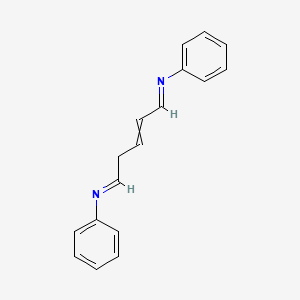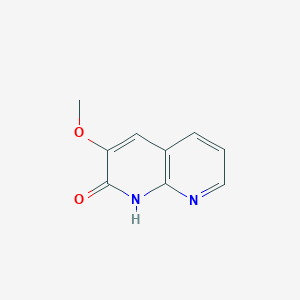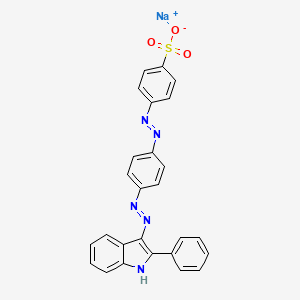
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of an indole ring, azo groups, and a benzenesulfonic acid moiety. It is commonly used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt typically involves a multi-step process. The initial step often includes the formation of the indole ring, followed by the introduction of azo groups through diazotization and coupling reactions. The final step involves sulfonation to introduce the benzenesulfonic acid moiety. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzenesulfonic acid compounds .
Applications De Recherche Scientifique
Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The azo groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The indole ring structure allows for binding to various protein targets, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, disodium salt
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, potassium salt
- Benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, calcium salt
Uniqueness
The uniqueness of benzenesulfonic acid, 4-((4-((2-phenyl-1H-indol-3-yl)azo)phenyl)azo)-, monosodium salt lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability, reactivity, and ability to participate in a wide range of reactions make it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
50814-28-3 |
|---|---|
Formule moléculaire |
C26H18N5NaO3S |
Poids moléculaire |
503.5 g/mol |
Nom IUPAC |
sodium;4-[[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H19N5O3S.Na/c32-35(33,34)22-16-14-21(15-17-22)29-28-19-10-12-20(13-11-19)30-31-26-23-8-4-5-9-24(23)27-25(26)18-6-2-1-3-7-18;/h1-17,27H,(H,32,33,34);/q;+1/p-1 |
Clé InChI |
MYQSVLROTCOCBD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


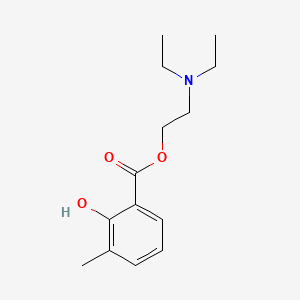
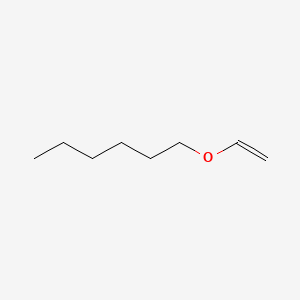
![3-Methyl-8-azaspiro[4.5]decane](/img/structure/B13756072.png)
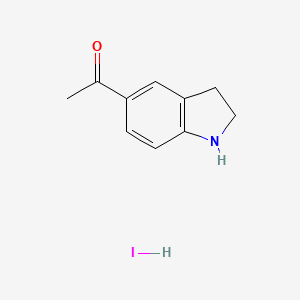

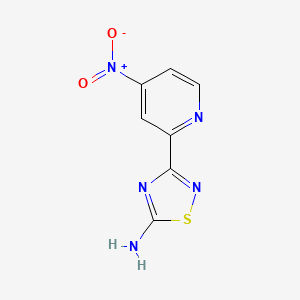
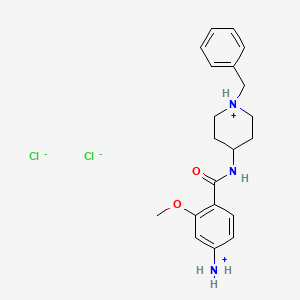
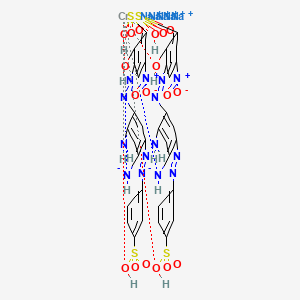

![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)

